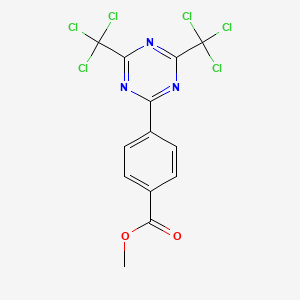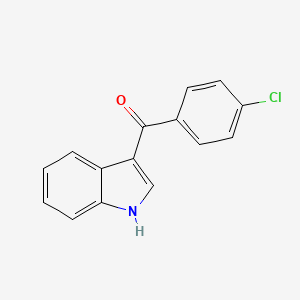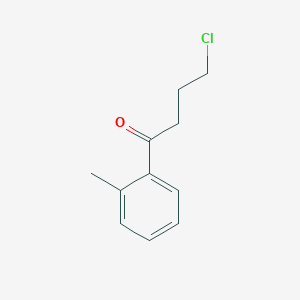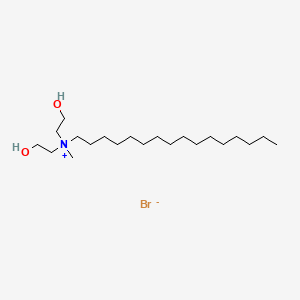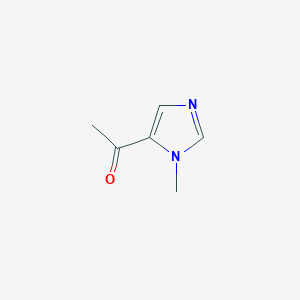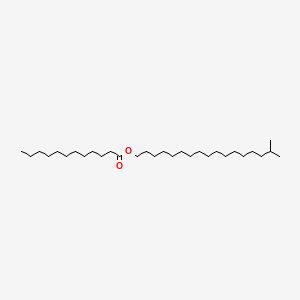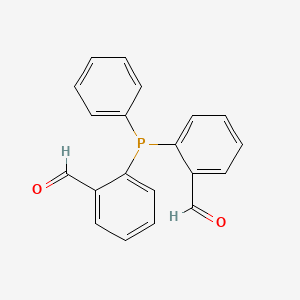
2,2'-(Phenylphosphanediyl)dibenzaldehyde
Vue d'ensemble
Description
2,2'-(Phenylphosphanediyl)dibenzaldehyde, commonly known as PDBA, is a chemical compound with the molecular formula C26H18P2O. It is a yellow crystalline substance that is widely used in scientific research due to its unique chemical properties. PDBA is a versatile compound that has been studied for various applications, including organic synthesis, catalysis, and biological imaging.
Applications De Recherche Scientifique
Synthesis and Catalysis:
- 2,2'-(Phenylphosphanediyl)dibenzaldehyde is instrumental in synthesizing macrocyclic iron(II)/(NH)2P2 catalysts. These catalysts show high efficiency and enantioselectivity in the transfer hydrogenation of polar double bonds, making them valuable in organic synthesis and chemical processes (Bigler & Mezzetti, 2016).
Chemical Complex Formation
2. This compound is a key intermediate in forming chiral Iron(II) NPPN complexes. These complexes have applications in asymmetric Strecker reactions of azomethine imines, which are significant in synthesizing amino acids and related compounds (Huber, Bigler & Mezzetti, 2015).
Catalytic Oxidation
3. It plays a role in forming Schiff base copper(II) complexes, which serve as efficient and selective catalysts in the oxidation of alcohols. This catalytic activity is crucial in the field of green chemistry for developing environmentally friendly oxidation processes (Hazra, Martins, Silva & Pombeiro, 2015).
Analytical Chemistry
4. The compound has been used to create selective polymeric membrane electrodes for detecting Pb(II) ions. These electrodes are significant in environmental monitoring and analysis (Kaur & Aulakh, 2018).
Material Science and Polymer Chemistry
5. It is utilized in the synthesis and characterization of oligo(azomethine ether)s. These materials have potential applications in advanced polymer science due to their unique structural and electrochemical properties (Kaya & Çulhaoğlu, 2012)
Biomedical Research
6. Schiff base compounds derived from 2,2'-(Phenylphosphanediyl)dibenzaldehyde have shown pronounced anticancer activities. Their synthesis and characterization contribute significantly to the development of new anticancer agents (Zayed, Zayed, Fahim & El-Samahy, 2017).
Organic Synthesis
7. The compound is involved in the reaction of 2-Hydroxybenzaldehydes with alkynes, alkenes, or Allenes, showcasing its utility in various organic synthesis processes (Kokubo, Matsumasa, Nishinaka, Miura & Nomura, 1999).
Propriétés
IUPAC Name |
2-[(2-formylphenyl)-phenylphosphanyl]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15O2P/c21-14-16-8-4-6-12-19(16)23(18-10-2-1-3-11-18)20-13-7-5-9-17(20)15-22/h1-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTKRGEWQSKZTRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2C=O)C3=CC=CC=C3C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70568980 | |
| Record name | 2,2'-(Phenylphosphanediyl)dibenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70568980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-(Phenylphosphanediyl)dibenzaldehyde | |
CAS RN |
65654-64-0 | |
| Record name | 2,2'-(Phenylphosphanediyl)dibenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70568980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



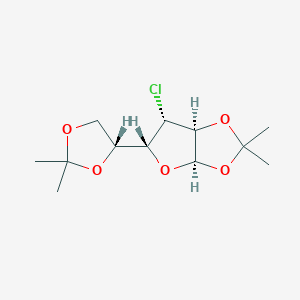
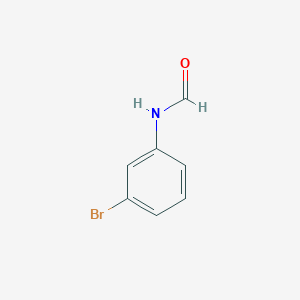

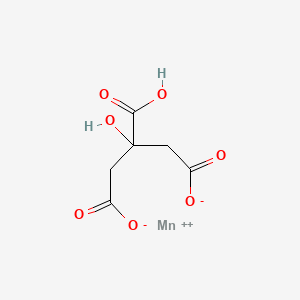
![2'-Hydroxy[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1611307.png)
